

Autocamtide 2, Amide: A Technical Guide for Studying Kinase Function

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Compound of Interest

Compound Name: Autocamtide 2, amide

Cat. No.: B15617202

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Introduction

Autocamtide 2, amide is a highly selective synthetic peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).^{[1][2]} Derived from the autophosphorylation site of the α -subunit of CaMKII, this peptide serves as an invaluable tool for the specific measurement of CaMKII activity in various experimental settings. Its high affinity and selectivity make it a superior choice for dissecting the intricate roles of CaMKII in cellular signaling pathways, particularly in neuroscience and cardiology research. This guide provides an in-depth overview of **Autocamtide 2, amide**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

Autocamtide 2, amide acts as a specific substrate for the serine/threonine kinase CaMKII. The peptide sequence contains a phosphorylation site that is recognized and catalyzed by activated CaMKII. The rate of phosphorylation of **Autocamtide 2, amide** is directly proportional to the enzymatic activity of CaMKII. This property allows for the quantification of CaMKII activity through the detection of the phosphorylated product. The specificity of **Autocamtide 2, amide** for CaMKII over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is a key advantage for its use in complex biological samples.

Data Presentation

Physicochemical Properties

Property	Value
Molecular Formula	C65H119N23O19
Molecular Weight	1526.78 g/mol
Sequence	H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2
Solubility	Soluble in water
Storage	Store at -20°C for long-term stability.

Kinetic Parameters for CaMKII

The following table summarizes the known kinetic parameters of Autocamtide 2 with CaMKII. While the Michaelis constant (K_m) is well-documented, specific values for the maximum reaction velocity (V_{max}) and the catalytic rate constant (k_{cat}) are not readily available in publicly accessible literature. The catalytic efficiency (k_{cat}/K_m) is therefore also not determined.

Parameter	Value	Reference
K_m	2 μM	[3]
V_{max}	Not Reported	
k_{cat}	Not Reported	
k_{cat}/K_m	Not Reported	

Kinase Specificity Profile

Autocamtide 2, amide is highly selective for CaMKII. While comprehensive quantitative screening data against a large panel of kinases is not publicly available, existing literature indicates minimal to no phosphorylation by other common kinases.

Kinase	Activity/Affinity	Reference
CaMKII	High	[1] [2]
Protein Kinase A (PKA)	No significant activity	[4]
Protein Kinase C (PKC)	Very low affinity ($K_m > 50 \mu M$)	
CaMKIV	Not significantly affected by the related inhibitor AIP	[4]

Experimental Protocols

A variety of methods can be employed to measure the phosphorylation of **Autocamtide 2, amide** by CaMKII. These range from traditional radioactive assays to more modern non-radioactive techniques.

Radioactive Kinase Assay using $[\gamma\text{-}^{32}\text{P}]\text{ATP}$

This is a highly sensitive, traditional method for measuring kinase activity.

Materials:

- Purified active CaMKII
- Autocamtide 2, amide**
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.5 mM CaCl_2 , 2 $\mu\text{g/mL}$ Calmodulin)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase reaction buffer, **Autocamtide 2, amide** (at a concentration near its K_m , e.g., 2-10 μM), and purified CaMKII.
- Initiate the reaction by adding [$\gamma\text{-}^{32}\text{P}$]ATP (final concentration $\sim 100\ \mu\text{M}$).
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [$\gamma\text{-}^{32}\text{P}$]ATP.
- Perform a final wash with acetone and allow the papers to air dry.
- Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive HPLC-MS Kinase Assay

This method offers high specificity and accuracy without the need for radioactivity.[5]

Materials:

- Purified active CaMKII
- **Autocamtide 2, amide**
- ATP
- Kinase reaction buffer
- Quenching solution (e.g., 1% formic acid)
- HPLC-MS system with a C18 column

Procedure:

- Perform the kinase reaction as described in the radioactive assay protocol, but using non-radiolabeled ATP.
- Stop the reaction by adding an equal volume of quenching solution.[5]
- Centrifuge the samples to pellet any precipitate.
- Inject the supernatant into the HPLC-MS system.
- Separate the unphosphorylated **Autocamtide 2, amide** from the phosphorylated product using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
- Quantify the peak areas of both the substrate and the product using mass spectrometry. The percentage of product formation can then be calculated.

ELISA-Based Kinase Assay

This high-throughput method utilizes a phospho-specific antibody to detect the phosphorylated product.

Materials:

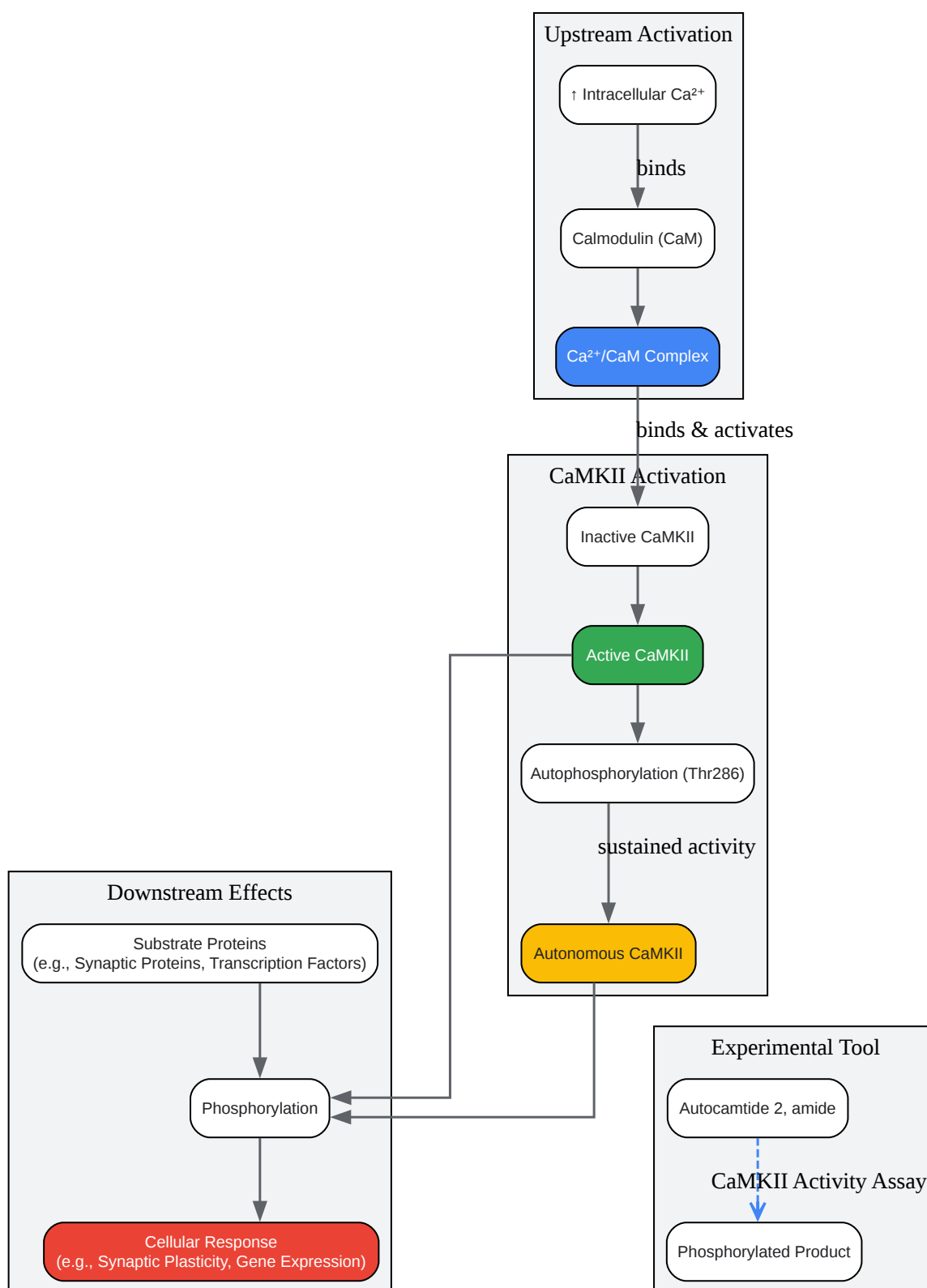
- 96-well plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- **Autocamtide 2, amide**
- Purified active CaMKII
- ATP
- Kinase reaction buffer
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Phospho-specific primary antibody that recognizes phosphorylated Autocamtide 2

- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

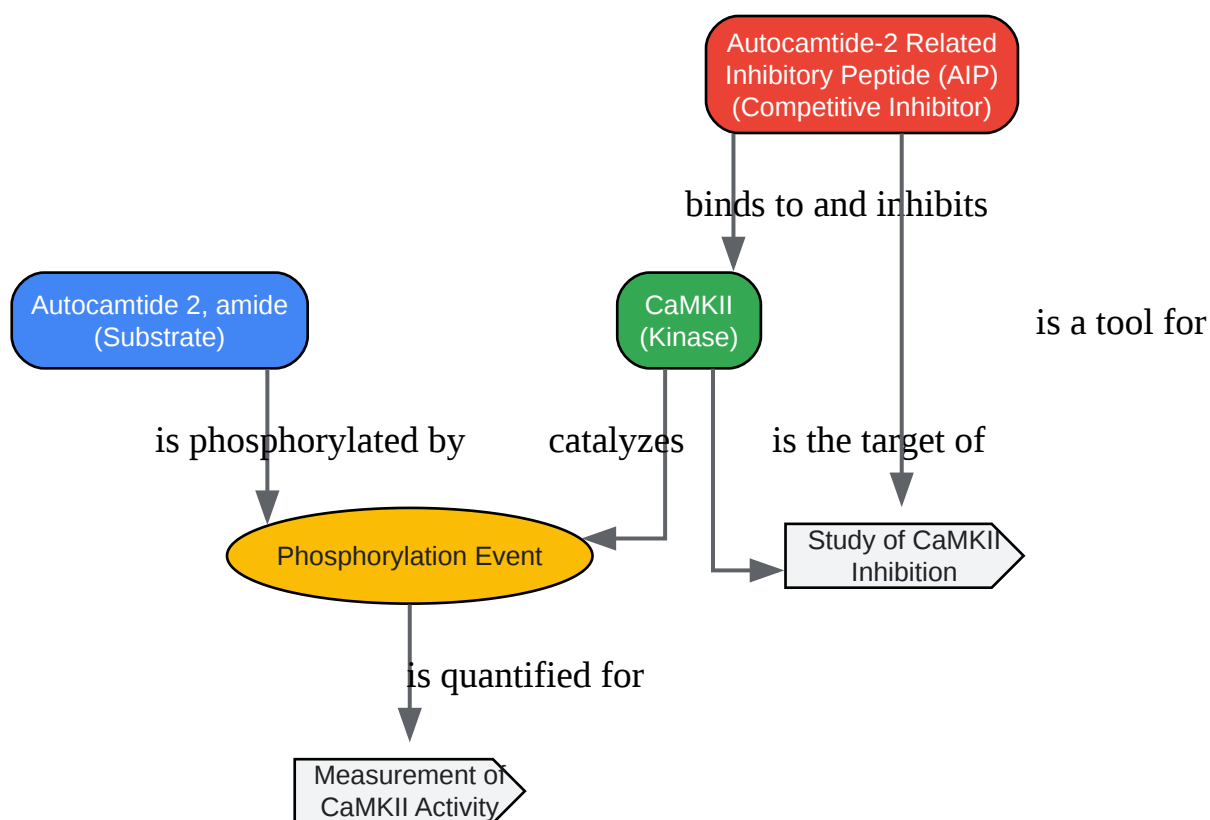
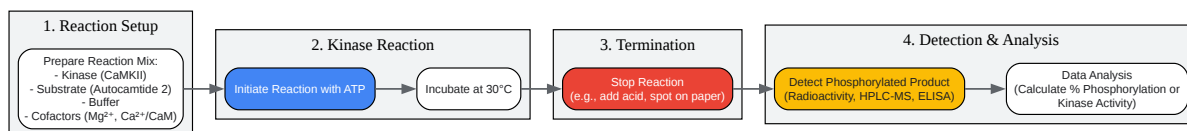
- Coat the wells of a 96-well plate with **Autocamtide 2, amide** (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
- Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
- Wash the wells again.
- Add the kinase reaction mixture containing purified CaMKII and ATP to the wells.
- Incubate at 30°C for a predetermined time.
- Wash the wells to remove the kinase and ATP.
- Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- Wash the wells and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualization



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Caption: CaMKII Signaling and **Autocamtide 2, amide** Assay Principle.



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